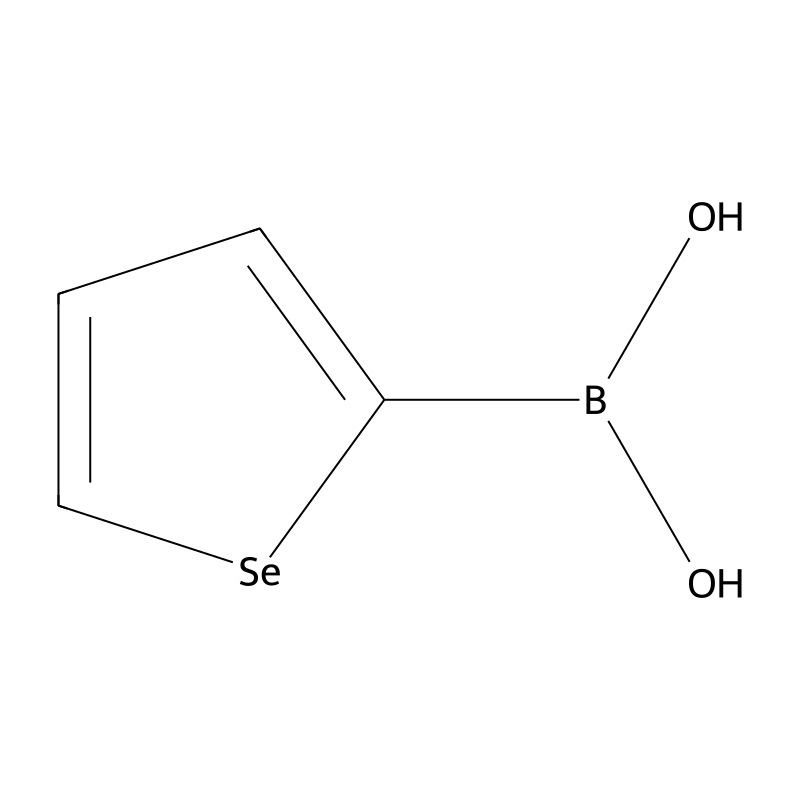

Selenophen-2-ylboronic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science

- Organic Optoelectronic Materials: SPBA's electron-accepting nature and conjugated structure make it suitable for developing organic optoelectronic materials like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Studies have shown that incorporating SPBA into these materials can enhance their performance by improving charge transport, light emission efficiency, and photostability [].

Organic Synthesis

- Suzuki-Miyaura Coupling Reactions: SPBA serves as a valuable building block in Suzuki-Miyaura coupling reactions, a crucial tool for constructing carbon-carbon bonds in organic molecules. Its unique reactivity allows for efficient coupling with various aryl and vinyl partners, enabling the synthesis of complex organic structures with diverse applications [].

Biomedical Research

- Potential Therapeutic Agent: Recent research suggests that SPBA possesses potential as a therapeutic agent due to its diverse biological activities. Studies have explored its antiproliferative effects on cancer cells, highlighting its potential for cancer treatment development []. Additionally, SPBA's ability to modulate enzyme activity is being investigated for its therapeutic potential in various diseases [].

Selenophen-2-ylboronic acid is an organoselenium compound characterized by the presence of a selenophene ring and a boronic acid functional group. Its molecular formula is C₄H₅BO₂Se, and it has a molecular weight of 174.85 g/mol. The compound features a five-membered aromatic ring containing selenium, which imparts unique electronic properties that can be exploited in various

- Suzuki Coupling Reaction: This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst. Selenophen-2-ylboronic acid can be used to synthesize selenophene-containing biphenyl derivatives, which are valuable in materials science and organic electronics .

- Three-Component Reactions: Recent studies have shown that selenophen-2-ylboronic acid can participate in three-component reactions involving alkynones and selenium sources, yielding selenated products under specific catalytic conditions .

- Radical Reactions: The compound can also engage in radical-mediated transformations, which are essential for synthesizing complex organic molecules .

Selenophen-2-ylboronic acid can be synthesized through various methods, including:

- Direct Boronation: This method involves the reaction of selenophene with boron reagents such as boron trifluoride or boronic acids under controlled conditions to introduce the boronic acid functionality.

- Three-Component Reactions: As mentioned earlier, one efficient route involves the reaction of alkynones with selenium sources and boronic acids, catalyzed by silver salts under oxygen atmosphere. This method allows for the formation of diverse selenated products, including selenophen-2-ylboronic acid .

- Functionalization of Selenophene Derivatives: Existing selenophene derivatives can be functionalized through various nucleophilic substitution reactions to yield selenophen-2-ylboronic acid.

Selenophen-2-ylboronic acid has several notable applications:

- Organic Synthesis: It serves as a versatile building block for constructing complex organic molecules through coupling reactions.

- Material Science: The unique electronic properties of selenophene derivatives make them suitable for applications in organic photovoltaics and electronic devices.

- Medicinal Chemistry: Due to its potential biological activity, it may be explored further for developing new therapeutic agents targeting various diseases.

Studies on the interactions involving selenophenes indicate that these compounds may interact with biological macromolecules, influencing cellular signaling pathways and exhibiting antioxidant properties. Research into how selenophenes interact with proteins and nucleic acids could provide insights into their mechanisms of action and potential therapeutic applications .

Several compounds are structurally or functionally similar to selenophen-2-ylboronic acid:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiophen-2-ylboronic Acid | Thiophene derivative | Contains sulfur instead of selenium; used similarly in organic synthesis. |

| Furan-2-ylboronic Acid | Furan derivative | Lacks selenium; utilized in similar coupling reactions but with different reactivity profiles. |

| Benzothiazole Boronic Acid | Benzothiazole | Contains nitrogen and sulfur; exhibits distinct biological activities compared to selenium-containing compounds. |

Selenophen-2-ylboronic acid stands out due to its unique selenium component, which imparts distinct chemical properties not found in other similar compounds. This uniqueness allows for specific applications in electronic materials and potential therapeutic uses that leverage selenium's biological significance.

The thermodynamic stability of selenophen-2-ylboronic acid is characterized by several distinct parameters that reflect its molecular structure and intermolecular interactions. The compound exhibits a predicted boiling point of 309.6 ± 34.0°C at standard atmospheric pressure [1], indicating moderate thermal stability typical of heteroaromatic boronic acids. This value is significantly higher than the parent selenophene molecule, which boils at 110-111°C [2], demonstrating the stabilizing effect of the boronic acid functional group through intermolecular hydrogen bonding networks.

The molecular weight of 174.85 g/mol places selenophen-2-ylboronic acid in the intermediate range among heteroaromatic boronic acids [3]. Storage stability requires inert atmospheric conditions (nitrogen or argon) at 2-8°C to prevent oxidative degradation [3], reflecting the inherent susceptibility of both selenophene and boronic acid moieties to oxidation reactions.

Degradation pathways for selenophen-2-ylboronic acid follow mechanisms similar to other boronic acids, with oxidative processes being the primary concern. Studies on related peptide boronic acid derivatives demonstrate that degradation under both acidic and basic conditions is mediated by initial oxidative pathways [4]. The oxidation process involves cleavage of the carbon-boron bond, typically through reaction with hydrogen peroxide or other oxidizing agents, resulting in formation of the corresponding phenol or alcohol with retention of stereochemistry [4].

The compound's oxidative stability is compromised by the presence of the selenium atom, which is more readily oxidized than sulfur in analogous thiophene derivatives. This enhanced oxidative susceptibility necessitates careful handling and storage under inert conditions to maintain compound integrity [5].

| Parameter | Value | Reference Conditions |

|---|---|---|

| Boiling Point | 309.6°C (at 760 mmHg) | 760 mmHg atmospheric pressure |

| Predicted Boiling Point | 309.6±34.0°C (Predicted) | Computational prediction |

| Melting Point | Not reported | Not available |

| Molecular Weight | 174.85 g/mol | C₄H₅BO₂Se |

| Decomposition Temperature | Not specified | Not specified |

| Thermal Stability Range | Under inert atmosphere, 2-8°C storage | Nitrogen or Argon atmosphere |

| Oxidative Stability | Susceptible to oxidation | Aqueous solution |

Solubility Behavior in Organic/Polar Solvent Systems

The solubility profile of selenophen-2-ylboronic acid reflects the dual nature of its functional groups, with the polar boronic acid moiety enhancing solubility in protic solvents while the selenophene ring provides compatibility with organic systems. Comprehensive solubility studies on related phenylboronic acids demonstrate that the best solubility is observed in dipropyl ether, confirming that linear or cyclic ethers are optimal solvents for boronic acid derivatives [6].

Tetrahydrofuran and 1,4-dioxane exhibit excellent solubility characteristics for selenophen-2-ylboronic acid, making them preferred solvents for synthetic applications including Suzuki coupling reactions [7] [8]. These ethers provide the necessary polar interactions through their oxygen atoms while maintaining sufficient organic character to dissolve the selenophene component.

The compound demonstrates good solubility in acetone and methanol, which are commonly employed in purification and extraction procedures [7]. The hydrogen bonding capability of the boronic acid hydroxyl groups facilitates dissolution in these protic solvents, while the selenophene ring prevents excessive hydrophilic character that might limit organic solubility.

Water solubility is limited due to the hydrophobic nature of the selenophene ring, though the boronic acid group does provide some aqueous compatibility [5]. This characteristic is advantageous for applications requiring organic-aqueous phase separations or biphasic reaction conditions.

Hexane and other saturated hydrocarbons show poor solubility, consistent with the polar character imparted by the boronic acid functionality [6]. This selectivity is valuable for purification strategies employing non-polar washing solvents.

| Solvent Type | Solubility | Application |

|---|---|---|

| Organic Solvents | Generally soluble | Synthesis and purification |

| Polar Solvents | Soluble | Reaction medium |

| Tetrahydrofuran | Good solubility | Suzuki coupling reactions |

| 1,4-Dioxane | Good solubility | Cross-coupling reactions |

| Acetone | Moderate solubility | Purification processes |

| Methanol | Good solubility | Extraction procedures |

| Water | Limited solubility | Minimal use |

| Hexanes | Poor solubility | Not suitable |

Acid-Base Characteristics and Protolytic Behavior

The acid-base properties of selenophen-2-ylboronic acid are dominated by the boronic acid functional group, which exhibits Lewis acid behavior with a predicted pKa value of 8.43 ± 0.53 [3]. This value falls within the typical range for aryl boronic acids, which generally display pKa values between 4-10, with aryl derivatives being more acidic than their alkyl counterparts [9].

The electronic properties of the selenophene ring influence the acidity through inductive and resonance effects. Selenium, being more electropositive than sulfur, exerts a weaker electron-withdrawing effect compared to thiophene analogs, resulting in a slightly higher pKa value than would be observed for the corresponding thiophene-2-boronic acid [9].

At physiological pH (7.4), selenophen-2-ylboronic acid exists predominantly in its protonated, uncharged trigonal form, maintaining the characteristic sp² hybridization of the boron center with a vacant p-orbital [9]. This electronic configuration enables Lewis acid reactivity and facilitates complexation with Lewis bases such as diols and hydroxyl-containing compounds.

Under basic conditions where pH exceeds the pKa, the compound undergoes conversion to the anionic tetrahedral form through hydroxide coordination [9]. This transformation involves rehybridization of the boron center from sp² to sp³, resulting in a tetrahedral geometry with approximate bond angles of 109.5° [10]. The anionic form exhibits electron-donating character, contrasting with the electron-accepting behavior of the neutral species [11].

The equilibrium between neutral and anionic forms is pH-dependent and directly impacts the compound's reactivity profile. The boronate anion generally shows enhanced affinity for diol-containing substrates, making pH control crucial for applications in molecular recognition and sensor development [12].

| Property | Value | Notes |

|---|---|---|

| pKa (Predicted) | 8.43 ± 0.53 | Computational prediction |

| pKa (Experimental range) | 8.0 - 9.0 | Typical for aryl boronic acids |

| Ionization State (pH < pKa) | Neutral trigonal form | Electron-accepting behavior |

| Ionization State (pH > pKa) | Anionic tetrahedral form | Electron-donating behavior |

| Hybridization (Neutral) | sp² hybridized | Vacant p-orbital |

| Hybridization (Anionic) | sp³ hybridized | Coordinated hydroxide |

| Geometry (Neutral) | Trigonal planar | 120° bond angle |

| Geometry (Anionic) | Tetrahedral | 109.5° bond angle |